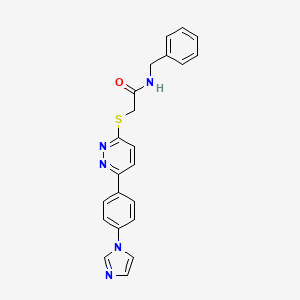

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide

説明

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide is a complex organic compound that features a combination of imidazole, pyridazine, and thioether functionalities

特性

IUPAC Name |

N-benzyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5OS/c28-21(24-14-17-4-2-1-3-5-17)15-29-22-11-10-20(25-26-22)18-6-8-19(9-7-18)27-13-12-23-16-27/h1-13,16H,14-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMONJUGADCEABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include various halogenated compounds, thiols, and amines. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency .

化学反応の分析

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole and pyridazine rings can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the aromatic rings could lead to partially or fully reduced derivatives .

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

作用機序

The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyridazine rings may play a role in binding to these targets, while the thioether linkage could influence the compound’s overall conformation and reactivity .

類似化合物との比較

Similar Compounds

Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial properties.

Pyridazine Derivatives: Compounds such as pyridazine-based antihypertensive drugs and herbicides share structural similarities with 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide.

Uniqueness

What sets this compound apart is the combination of imidazole, pyridazine, and thioether functionalities within a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

生物活性

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-benzylacetamide. Its molecular formula is , with a molecular weight of 445.5 g/mol. The compound features a complex structure that includes imidazole and pyridazine moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole and pyridazine rings can bind to specific enzymes, modulating their activity. This interaction may lead to the inhibition of pathways involved in disease processes such as cancer.

- Receptor Modulation : The compound may also act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity (e.g., 0.12 μM for HCT116) .

- The mechanism involves the inhibition of Wnt-dependent transcription pathways, which are crucial for cancer cell growth and survival.

- Metabolic Stability :

-

Potential as a Probe :

- The compound can serve as a probe to study biological processes involving imidazole and pyridazine derivatives, aiding in the understanding of their roles in various cellular functions .

Case Studies

Several studies have documented the effects of related compounds that share structural similarities with this compound:

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Compound 25 | SW480 | 2 | Wnt inhibition | |

| Compound 25 | HCT116 | 0.12 | Wnt inhibition |

These findings highlight the compound's potential utility in targeting specific cancer pathways.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-benzylacetamide, and how are reaction conditions optimized?

- Answer : Synthesis involves sequential coupling of imidazole and pyridazine intermediates via a thioether bond, followed by acylation with benzylacetamide. Key steps include:

- Intermediate preparation : Imidazole and pyridazine derivatives are synthesized under controlled pH and temperature (e.g., 60–80°C, pH 7–9) to avoid side reactions .

- Thioether linkage : Catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate sulfur bond formation. Solvent choice (e.g., DMF or THF) impacts yield .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor via TLC or HPLC .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

- Answer : Structural validation employs:

- NMR spectroscopy : - and -NMR identify aromatic protons (δ 7.2–8.5 ppm) and confirm thioether (C-S) and acetamide (C=O) groups .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 435.2) .

- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Answer :

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for in vitro studies. Micellar solubilization (e.g., Tween-80) is used for in vivo assays .

- Stability : Degrades at pH <5 or >8. Store at -20°C in inert atmosphere (N) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar thioacetamide derivatives?

- Answer : Contradictions often arise from substituent effects. Strategies include:

- Systematic SAR studies : Compare analogs with varied substituents (e.g., 4-methyl vs. 4-ethylphenyl) to isolate pharmacophore contributions .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .

- Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers .

Q. What computational methods are effective for predicting molecular targets and binding modes?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or receptors. Prioritize binding pockets with high hydrophobicity .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and hydrogen bond occupancy .

- QSAR models : Train models on datasets (e.g., IC values) using Random Forest or SVM algorithms. Validate with leave-one-out cross-validation .

Q. How can researchers design analogs to improve selectivity for imidazole-linked targets (e.g., MCT4 inhibitors)?

- Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at the pyridazine ring to enhance π-π stacking with hydrophobic residues .

- Linker optimization : Replace thioether with sulfone (-SO-) to reduce off-target interactions. Synthesize via oxidation with HO .

- Pharmacokinetic tuning : Add polar groups (e.g., -OH) to the benzylacetamide moiety to improve metabolic stability .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?

- Answer :

- In vitro :

- Enzyme inhibition assays : Measure IC against purified kinases (e.g., PI3K or mTOR) using fluorescence-based ADP-Glo™ kits .

- Apoptosis assays : Annexin V/PI staining in treated cells (e.g., MCF-7) to quantify caspase-3 activation .

- In vivo :

- Xenograft models : Administer 10–50 mg/kg (i.p.) in BALB/c nude mice. Monitor tumor volume and metastasis via bioluminescence .

- Biomarker analysis : Validate target engagement via Western blot (e.g., p-Akt downregulation) .

Methodological Notes

- Data Contradictions : Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to distinguish overlapping signals .

- Synthetic Challenges : Use Pd-catalyzed C-S coupling (e.g., Pd(OAc)/Xantphos) for sterically hindered intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。